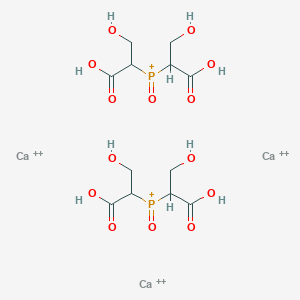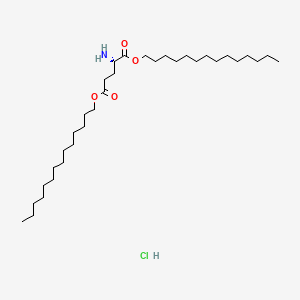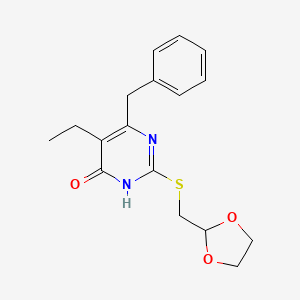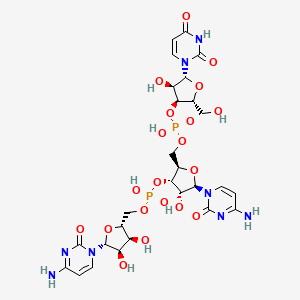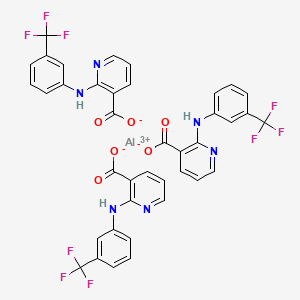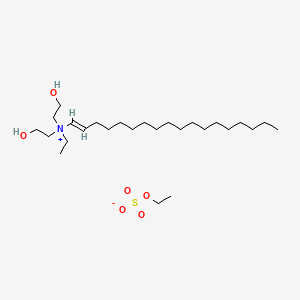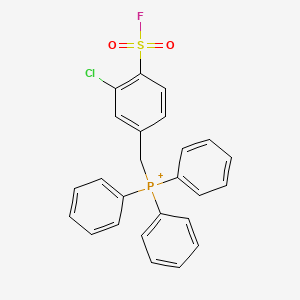
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chlorinated benzene ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with triphenylphosphine in the presence of a base, followed by the introduction of a fluoride source to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus and sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions often involve specific solvents, temperatures, and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl fluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用機序
The mechanism of action of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triphenylphosphoranyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluorotoluene: This compound shares the chlorinated benzene ring but lacks the sulfonyl fluoride and triphenylphosphoranyl groups.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in having a sulfonyl chloride group but differs in the presence of a trifluoromethoxy group instead of the triphenylphosphoranyl group.
Uniqueness
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both sulfonyl fluoride and triphenylphosphoranyl groups allows for a wide range of chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
31362-36-4 |
|---|---|
分子式 |
C25H20ClFO2PS+ |
分子量 |
469.9 g/mol |
IUPAC名 |
(3-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-24-18-20(16-17-25(24)31(27,28)29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChIキー |
XQRHWMWAWOOUQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


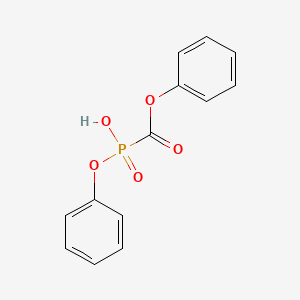
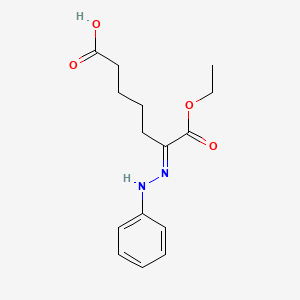

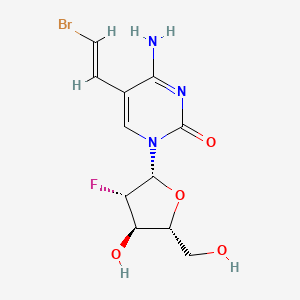
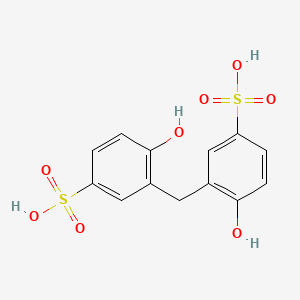
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

